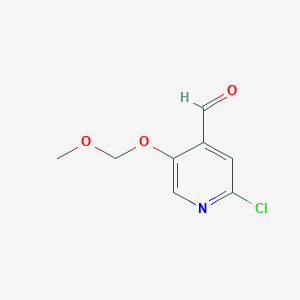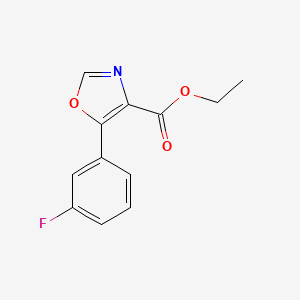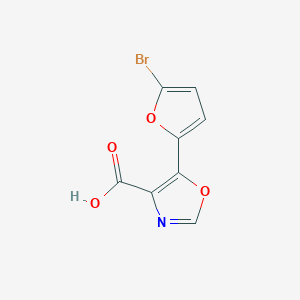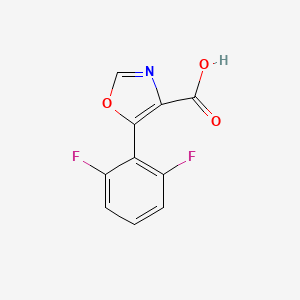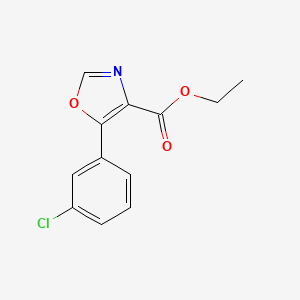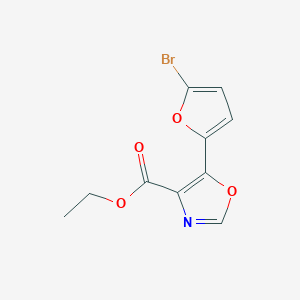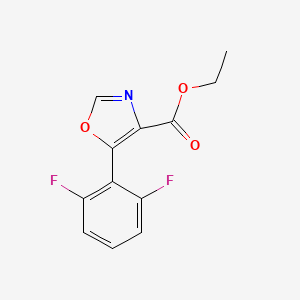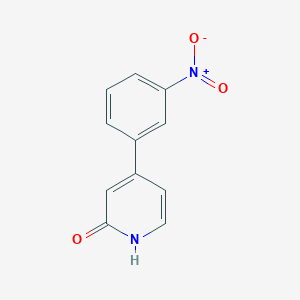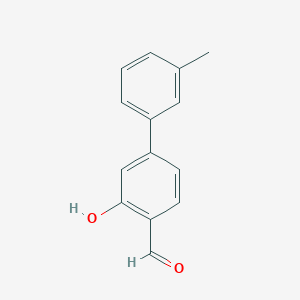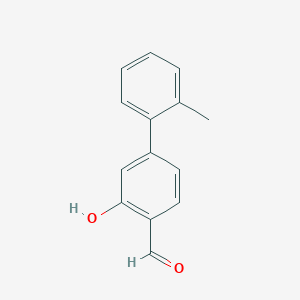
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
概要
説明
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: is a heterocyclic aromatic compound with the molecular formula C₉H₃BrClFN₂O₂ and a molecular weight of 305.49 g/mol . This compound is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a quinoline ring, making it a versatile intermediate in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline typically involves multi-step reactions starting from readily available quinoline derivatives. One common method includes the nitration of 6-bromo-4-chloro-7-fluoroquinoline using nitric acid under controlled conditions to introduce the nitro group at the 3-position . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the quinoline ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Quinoline Derivatives: Substitution reactions yield various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the effects of halogenated quinolines on cellular processes. It serves as a model compound for investigating the interactions of quinoline derivatives with biological targets .
Medicine: The presence of multiple halogens and a nitro group enhances its biological activity .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of industrial chemicals .
作用機序
The mechanism of action of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline involves its interaction with cellular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects . The halogen atoms enhance the compound’s ability to penetrate cell membranes and bind to specific proteins or enzymes, disrupting their normal function . The compound’s ability to induce autophagy through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK1/2, JNK, and p38 MAPK, has been observed .
類似化合物との比較
Comparison: 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline is unique due to the specific positions of its functional groups on the quinoline ring. The presence of fluorine at the 7-position, as opposed to the 8-position in similar compounds, can significantly alter its chemical reactivity and biological activity . This positional difference can influence the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .
特性
IUPAC Name |
6-bromo-4-chloro-7-fluoro-3-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClFN2O2/c10-5-1-4-7(2-6(5)12)13-3-8(9(4)11)14(15)16/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWVWGGVXZPWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


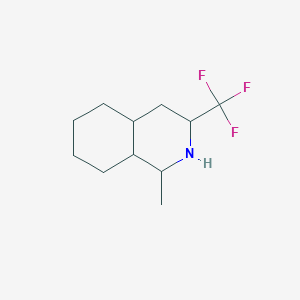
![[3-(1,3-Oxazol-2-yl)phenyl]boronic acid](/img/structure/B6325123.png)
